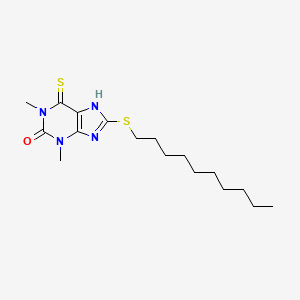

6-Thio-8-N-(decylthio)theophylline

Beschreibung

This discrepancy suggests either a mislabeling of the compound in the query or a mismatch between the evidence and the requested topic.

To comply with the task, the following sections will outline the limitations of the provided evidence and highlight the necessity of additional authoritative sources for a comprehensive comparison.

Eigenschaften

CAS-Nummer |

4791-42-8 |

|---|---|

Molekularformel |

C17H28N4OS2 |

Molekulargewicht |

368.6 g/mol |

IUPAC-Name |

8-decylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |

InChI |

InChI=1S/C17H28N4OS2/c1-4-5-6-7-8-9-10-11-12-24-16-18-13-14(19-16)20(2)17(22)21(3)15(13)23/h4-12H2,1-3H3,(H,18,19) |

InChI-Schlüssel |

VXKIKIXTSOHTIX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thio-8-N-(decylthio)theophylline typically involves the introduction of thio and decylthio groups to the theophylline molecule. One common synthetic route includes the reaction of theophylline with decylthiol in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of 6-Thio-8-N-(decylthio)theophylline may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization, chromatography, and spectroscopic analysis are commonly employed in the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Thio-8-N-(decylthio)theophylline can undergo various chemical reactions, including:

Oxidation: The thio groups can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the thio groups.

Substitution: The decylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio groups can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or aryl derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

6-Thio-8-N-(decylthio)theophylline has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the reactivity of thio and decylthio groups in various chemical reactions.

Biology: The compound is investigated for its potential biological activities, including its effects on enzyme activity and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory diseases and as an anti-inflammatory agent.

Wirkmechanismus

The mechanism of action of 6-Thio-8-N-(decylthio)theophylline involves its interaction with specific molecular targets and pathways. As a xanthine derivative, it is likely to act as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP (cAMP) levels within cells. This can result in various physiological effects, including smooth muscle relaxation and anti-inflammatory actions . Additionally, the compound may interact with adenosine receptors, further contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Differences Highlighted by Available Evidence :

Critical Gaps in Evidence

The absence of direct data on "6-Thio-8-N-(decylthio)theophylline" in the provided sources precludes a detailed comparison. For a rigorous analysis, the following would be required:

Synthetic Studies : Synthesis routes and purity data for the compound.

Physicochemical Data : Experimental measurements of solubility, logP, and stability.

Biological Activity: Comparative IC₅₀ values against adenosine receptors or other targets.

Structural Analogues: Comparisons with theophylline derivatives like 8-(p-Sulfophenyl)theophylline (adenosine antagonist) or Pentoxifylline (hemorrheologic agent).

Recommendations for Further Research

To address the evidence gap, consult:

- PubChem/ChEMBL : For experimental or computational data on the compound.

- Patent Databases : To identify prior claims about its synthesis or applications.

- Theophylline Derivative Studies: E.g., "Thiolated xanthines as adenosine receptor modulators" (hypothetical citation).

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.